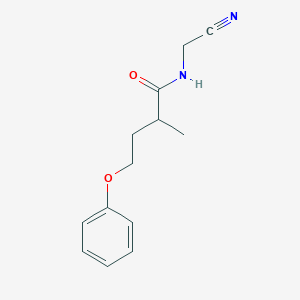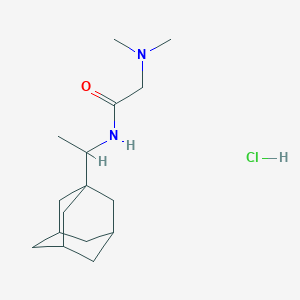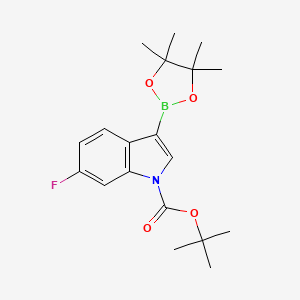
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide acts as a competitive inhibitor of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. The net effect of this compound is an increase in glutamatergic neurotransmission, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate neurotransmission, this compound has been shown to increase the release of dopamine in the striatum. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These findings suggest that this compound may have broader effects on neuronal function beyond its effects on glutamate neurotransmission.
实验室实验的优点和局限性
One advantage of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is its selectivity for EAATs. This allows researchers to specifically target glutamate neurotransmission without affecting other neurotransmitter systems. However, this compound's effects on glutamate neurotransmission can be complex and context-dependent, making it important for researchers to carefully consider the experimental design and interpretation of their results.
List of
未来方向
1. Investigate the potential therapeutic applications of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Explore the effects of this compound on synaptic plasticity and learning and memory.
3. Investigate the potential use of this compound as a tool for studying glutamate neurotransmission in vitro and in vivo.
4. Develop more selective and potent inhibitors of EAATs for use in research and potential therapeutic applications.
5. Investigate the long-term effects of this compound on neuronal function and survival.
合成方法
The synthesis of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide involves the reaction of 2-methyl-4-phenoxybutanoyl chloride with cyanomethyl magnesium bromide. The resulting intermediate is then treated with ammonium chloride to yield this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for research purposes.
科学研究应用
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In addition, this compound has been shown to protect against ischemic brain injury in animal models of stroke. These findings suggest that this compound may have potential therapeutic applications in the treatment of epilepsy and stroke.
属性
IUPAC Name |
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-11(13(16)15-9-8-14)7-10-17-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFPLODDYTBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2717946.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2717947.png)

![N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2717950.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)



![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)

